AG-494

説明

tyrphostin that blocks Cdk2 activation; structure in first source

Structure

3D Structure

特性

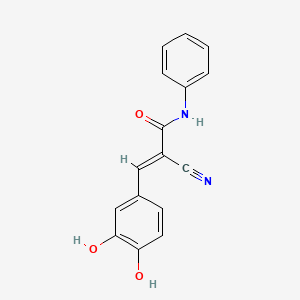

IUPAC Name |

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-phenylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c17-10-12(8-11-6-7-14(19)15(20)9-11)16(21)18-13-4-2-1-3-5-13/h1-9,19-20H,(H,18,21)/b12-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHOVJYOELRGMV-XYOKQWHBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201018515 |

Source

|

| Record name | (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-phenylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201018515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133550-35-3, 139087-53-9 |

Source

|

| Record name | (2E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-phenyl-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133550-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AG 494 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139087539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrphostin B48 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16774 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-phenylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201018515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tyrphostin AG 494 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

AG-494: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG-494, a member of the tyrphostin family of protein tyrosine kinase inhibitors, has been a valuable tool in cancer research. Its mechanism of action primarily revolves around the inhibition of key signaling pathways involved in cell proliferation, survival, and differentiation. This technical guide provides an in-depth overview of the core mechanisms of this compound, focusing on its inhibitory effects on the Epidermal Growth Factor Receptor (EGFR) and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling cascades. This document summarizes key quantitative data, provides detailed experimental protocols for assessing its activity, and includes visualizations of the targeted pathways and experimental workflows.

Core Mechanism of Action: Dual Inhibition of EGFR and JAK/STAT Pathways

This compound exerts its anti-proliferative and pro-apoptotic effects by targeting two critical signaling pathways that are often dysregulated in cancer:

-

Epidermal Growth Factor Receptor (EGFR) Signaling: this compound is a potent inhibitor of EGFR kinase activity. It competitively binds to the ATP-binding site within the EGFR tyrosine kinase domain, preventing autophosphorylation of the receptor upon ligand binding. This blockade of EGFR activation effectively halts the initiation of downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways, which are crucial for cell growth and survival.

-

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Signaling: this compound is also a recognized inhibitor of the JAK/STAT pathway, with a particular specificity for JAK2. Cytokines and growth factors activate JAKs, which then phosphorylate STAT proteins. These phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors for genes involved in cell proliferation, differentiation, and apoptosis. By inhibiting JAK2, this compound prevents the phosphorylation and subsequent activation of STAT3, a key oncogenic transcription factor. Some studies also suggest that this compound can inhibit the JAK3/STAT5 signaling pathway.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound has been quantified in various cell lines and assays. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and other inhibitory values.

| Target/Process | Cell Line | IC10 (µM) | IC50 (µM) | IC90 (µM) |

| Cell Growth | A549 (Lung Cancer) | 1.8 | 6.2 | 21.0 |

| Cell Growth | DU145 (Prostate Cancer) | 0.9 | 3.0 | 10.0 |

Table 1: Growth Inhibitory Concentrations of this compound in Cancer Cell Lines after 48 hours of incubation. Data adapted from studies on the effect of tyrphostins on autocrine growth regulation.[1]

| Target | Cell Line/Assay Condition | IC50 (µM) |

| EGFR Kinase | HT-22 cells | 1 |

| EGFR Autophosphorylation | In vitro | 1.2 |

| EGF-dependent Cell Growth | Various | 6 |

Table 2: IC50 Values of this compound for EGFR Inhibition. Data compiled from various supplier and research articles.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the points of inhibition by this compound in the EGFR and JAK/STAT signaling pathways.

Caption: Inhibition of the EGFR signaling pathway by this compound.

Caption: Inhibition of the JAK/STAT signaling pathway by this compound.

Experimental Protocols

The following protocols provide a framework for assessing the inhibitory effects of this compound on EGFR and STAT3 phosphorylation and on cell viability.

Western Blot Analysis of EGFR and STAT3 Phosphorylation

This protocol details the steps to quantify the levels of phosphorylated EGFR (p-EGFR) and phosphorylated STAT3 (p-STAT3) in response to this compound treatment.

Experimental Workflow Diagram:

Caption: Workflow for Western blot analysis of protein phosphorylation.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Plate cells (e.g., A549, DU145, MDA-MB-231) in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 16-24 hours to reduce basal receptor phosphorylation.

-

Pre-treat cells with varying concentrations of this compound (e.g., 3 µM, 10 µM, 50 µM) or DMSO (vehicle control) for 3-24 hours.

-

For EGFR phosphorylation, stimulate cells with 10-100 ng/mL of EGF for 10-15 minutes.

-

For STAT3 phosphorylation, stimulate cells with 50 ng/mL of IL-6 for 15-30 minutes.

-

-

Cell Lysis and Protein Extraction:

-

Immediately after treatment, place plates on ice and wash cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the total protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations with lysis buffer and add 4x Laemmli sample buffer.

-

Boil samples at 95°C for 5 minutes.

-

Load equal amounts of protein (20-40 µg) per lane onto a 4-12% SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-STAT3 (Tyr705), anti-STAT3, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.

-

Cell Viability/Proliferation Assay (MTT Assay)

This protocol outlines the use of the MTT assay to determine the effect of this compound on the viability and proliferation of cancer cells.

Experimental Workflow Diagram:

References

AG-494 as an EGFR Kinase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AG-494 (Tyrphostin this compound), a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. This document details its mechanism of action, inhibitory activity, and the experimental protocols used for its characterization, serving as a comprehensive resource for researchers in oncology and cell signaling.

Introduction to this compound and EGFR

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[1][] Dysregulation of EGFR signaling, often through overexpression or mutation, is a key driver in the development and progression of various cancers.[][3] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain are a major class of anti-cancer therapeutics.[3]

This compound is a member of the tyrphostin family of protein tyrosine kinase inhibitors.[4] It functions as a potent and selective inhibitor of EGFR, primarily by blocking its autophosphorylation and subsequent downstream signaling cascades.[5][6][7]

Quantitative Inhibitory Activity of this compound

The inhibitory potency of this compound against EGFR and other related kinases has been determined through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

| Target Kinase | IC50 Value (µM) | Assay Type |

| EGFR | 0.7 | Kinase Assay[5][6] |

| EGFR (Autophosphorylation) | 1.1 - 1.2 | Cellular Assay[5] |

| ErbB2 (HER2) | 39 | Kinase Assay[5] |

| PDGF-R | 6 | Kinase Assay[5][7] |

| Cdk2 | - | This compound blocks Cdk2 activation[8] |

| EGF-dependent DNA synthesis | - | Inhibited by this compound[5][6][7][8] |

| EGF-dependent cell growth | 6 | Cell Growth Assay |

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect by competing with ATP for binding to the kinase domain of EGFR. This prevents the autophosphorylation of tyrosine residues within the receptor's cytoplasmic tail, which is a critical step for the recruitment and activation of downstream signaling proteins.[9] The inhibition of EGFR autophosphorylation by this compound effectively blocks major signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are crucial for cell proliferation and survival.[1][]

The following diagram illustrates the EGFR signaling pathway and the point of inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.

EGFR Kinase Inhibition Assay (Biochemical)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR kinase. A common method is a luminescence-based assay that quantifies ATP consumption.

Materials:

-

Purified recombinant EGFR enzyme

-

Kinase substrate (e.g., a synthetic peptide)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

This compound

-

Luminescent kinase assay kit (e.g., ADP-Glo™)

-

384-well plates

-

Plate reader with luminescence detection

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in the kinase assay buffer. A DMSO stock is typically used, with the final DMSO concentration in the assay kept below 1%.

-

Reaction Setup: In a 384-well plate, add the diluted this compound or vehicle (DMSO) control.

-

Add the EGFR enzyme and substrate mixture to each well.

-

Initiate Reaction: Start the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's protocol. This typically involves a two-step process of depleting remaining ATP and then converting ADP to a detectable luminescent signal.

-

Data Analysis: The luminescence signal is proportional to the kinase activity. Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[10][11]

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on the proliferation of cancer cells that are dependent on EGFR signaling. The MTT assay measures cell viability based on the metabolic activity of the cells.

Materials:

-

Cancer cell line with active EGFR signaling (e.g., A431)

-

Cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well plates

-

Microplate reader with absorbance measurement capabilities

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation inhibition for each this compound concentration and determine the IC50 value.[12]

Western Blotting for EGFR Phosphorylation

This technique is used to directly observe the inhibitory effect of this compound on EGFR autophosphorylation in a cellular context.

Materials:

-

Cancer cell line with active EGFR signaling

-

This compound

-

EGF (Epidermal Growth Factor)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-EGFR (e.g., pY1068) and anti-total-EGFR

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment: Culture cells to near confluency and then serum-starve them to reduce basal EGFR phosphorylation.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-EGFR.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total EGFR to confirm equal protein loading.

-

Data Analysis: Quantify the band intensities to determine the relative levels of phosphorylated EGFR in treated versus untreated cells.[7][13]

Experimental and Logical Workflow Visualization

The following diagram outlines a typical workflow for the preclinical evaluation of a kinase inhibitor like this compound.

Conclusion

This compound is a well-characterized inhibitor of EGFR kinase activity. Its ability to block EGFR autophosphorylation and downstream signaling pathways makes it a valuable tool for studying the roles of EGFR in normal physiology and in diseases such as cancer. The experimental protocols detailed in this guide provide a framework for the robust evaluation of this compound and other potential EGFR inhibitors, from initial biochemical screening to cellular and mechanistic studies. This comprehensive understanding is crucial for the development of novel and effective targeted therapies.

References

- 1. ClinPGx [clinpgx.org]

- 3. blog.abclonal.com [blog.abclonal.com]

- 4. benchchem.com [benchchem.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. promega.com.cn [promega.com.cn]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on AG-494 and the Blockade of Cdk2 Activation

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

AG-494, a member of the tyrphostin family of protein tyrosine kinase inhibitors, is recognized for its inhibitory effects on the Epidermal Growth Factor Receptor (EGFR) and the JAK2/STAT3 pathway.[1][2][3] Beyond these primary targets, this compound exhibits a distinct and potent activity on the cell cycle machinery, specifically by blocking the activation of Cyclin-Dependent Kinase 2 (Cdk2).[4] This action impedes DNA synthesis and leads to cell cycle arrest, suggesting a therapeutic potential for targeting cell proliferation.[4][5] This document provides a comprehensive technical overview of the mechanism of action of this compound concerning Cdk2, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action: Cdk2 Activation Blockade

This compound's primary effect on the cell cycle is the inhibition of Cdk2 activation, which is crucial for the transition from the G1 to the S phase and for S-phase progression.[5][6] Unlike many kinase inhibitors that compete for the ATP-binding site, this compound does not inhibit the intrinsic kinase activity of Cdk2 directly.[5][7] Furthermore, its mechanism is independent of altering the association of Cdk2 with its cyclin partners (Cyclin E or Cyclin A) or with its natural protein inhibitors, p21 and p27.[5]

The core mechanism involves the accumulation of Cdk2 that is phosphorylated on the inhibitory tyrosine 15 (Tyr15) residue.[5] In the canonical cell cycle, the activating phosphorylation on Threonine 160 by the Cdk-activating kinase (CAK) is counter-regulated by inhibitory phosphorylations on Threonine 14 and Tyrosine 15 by Wee1/Myt1 kinases.[8] The removal of these inhibitory phosphates by Cdc25 phosphatases is a critical step for Cdk2 activation.[5] this compound appears to disrupt this balance, leading to a build-up of the Tyr15-phosphorylated, inactive form of Cdk2.[5] This ultimately results in cell cycle arrest at the late G1 and S phases.[5]

Notably, the precise molecular target of this compound that leads to this accumulation of phosphorylated Cdk2 has not been definitively identified, suggesting a unique mechanism that warrants further investigation.[5] This inhibitory effect on Cdk2 activation parallels its ability to inhibit DNA synthesis, strongly indicating that its anti-proliferative effects are mediated through its action on the cell cycle machinery.[4]

Caption: this compound blocks Cdk2 activation by promoting the accumulation of the inactive, Tyr15-phosphorylated form.

Quantitative Data Summary

While this compound is known to block Cdk2 activation, it is also a potent inhibitor of several tyrosine kinases. The following tables summarize its inhibitory concentrations against various kinases and its observed biological effects on the cell cycle.

Table 1: IC₅₀ Values of this compound Against Various Protein Kinases

| Target Kinase | IC₅₀ Value (μM) | Reference |

|---|---|---|

| EGFR | 0.7 | [1] |

| EGFR (Autophosphorylation) | 1.1 | [1] |

| ErbB2 | 39 | [1] |

| HER1-2 | 45 | [1] |

| PDGF-R | 6 |[1] |

Table 2: Biological Effects of this compound on Cell Cycle Progression

| Effect | Cell Line / System | Observation | Reference |

|---|---|---|---|

| Cell Cycle Arrest | Varies | Arrests cells at late G1 and during S phase. | [5] |

| Inhibition of DNA Synthesis | EGF-dependent cells | Parallels the inhibition of Cdk2 activation. | [1][4] |

| Cdk2 Activation | DHER-14 cells | Blocks Cdk2 activation even when added 20h post-EGF stimulation. |[1][4] |

Experimental Protocols

To investigate the effects of this compound on Cdk2 activation, a series of standard cell and molecular biology techniques are employed. The following protocols provide a detailed methodology.

Cell Culture and this compound Treatment

-

Cell Seeding: Plate cells (e.g., 3T3 cells or other relevant cell lines) in appropriate culture dishes and grow in standard medium (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.

-

Synchronization (Optional): For cell cycle studies, synchronize cells at the G0/G1 boundary by serum starvation for 24-48 hours.

-

Stimulation & Treatment: Induce cell cycle re-entry by adding serum or a mitogen like EGF. Concurrently or at specific time points, treat cells with this compound at desired concentrations (e.g., 10-50 µM). A DMSO vehicle control should be run in parallel.

-

Harvesting: At various time points post-treatment, harvest cells for downstream analysis (e.g., cell lysis for protein analysis or fixation for flow cytometry).

Cell Cycle Analysis by Flow Cytometry

-

Cell Preparation: Harvest and wash cells with PBS.

-

Fixation: Fix cells in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge fixed cells to remove ethanol, wash with PBS, and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in G1, S, and G2/M phases of the cell cycle, revealing any drug-induced arrest.[5]

Immunoprecipitation and Cdk2 Kinase Assay

This assay measures the enzymatic activity of the Cdk2 complex.

-

Cell Lysis: Lyse treated and control cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation (IP): Incubate the cell lysates with an anti-Cdk2 antibody to capture Cdk2 and its binding partners. Use protein A/G-agarose beads to pull down the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer and then with kinase assay buffer to remove non-specific proteins.

-

Kinase Reaction: Resuspend the beads in a kinase assay buffer containing a Cdk2 substrate (e.g., Histone H1), ATP (often radiolabeled [γ-³²P]ATP or as part of a luminescence-based kit like ADP-Glo™), and MgCl₂.[9][10]

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Detection: Stop the reaction. If using radiolabeled ATP, separate the proteins by SDS-PAGE and detect substrate phosphorylation by autoradiography. For luminescence-based assays, measure the generated signal according to the manufacturer's protocol.[9][11]

Western Blotting for Protein Expression and Phosphorylation

-

Protein Extraction: Prepare total cell lysates from treated and control cells using a denaturing lysis buffer (e.g., RIPA buffer).

-

Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against total Cdk2, phospho-Cdk2 (Tyr15), Cyclin A, Cyclin E, p21, p27, and a loading control (e.g., β-actin or GAPDH).

-

Wash and incubate with a corresponding HRP-conjugated secondary antibody.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. This will reveal changes in the levels and phosphorylation status of key cell cycle proteins.[5]

Caption: Workflow for investigating the impact of this compound on Cdk2 activation and cell cycle progression.

Conclusion and Future Directions

This compound presents a compelling case as a multi-faceted inhibitor affecting key signaling pathways involved in cell proliferation. Its ability to block Cdk2 activation through a mechanism that promotes inhibitory phosphorylation offers a distinct approach compared to traditional ATP-competitive kinase inhibitors.[4][5] This action effectively halts the cell cycle at the G1/S boundary and during the S phase, providing a strong rationale for its anti-proliferative effects.[5]

The data suggest that this compound and its structural analogs, AG-490 and AG-555, could serve as valuable lead compounds for the development of novel therapeutics aimed at the cell cycle machinery.[4] Future research should focus on identifying the direct upstream molecular target of this compound that modulates the phosphorylation state of Cdk2. Elucidating this novel mechanism could unveil new targets for anti-cancer drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. JAK2/STAT3 Pathway Inhibition by AG490 Ameliorates Experimental Autoimmune Encephalomyelitis via Regulation of Th17 Cells and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The JAK2/STAT3 pathway inhibitor, AG490, suppresses the abnormal behavior of keloid fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tyrphostin AG 494 blocks Cdk2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Cdk2 activation by selected tyrphostins causes cell cycle arrest at late G1 and S phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cdk2 strengthens the intra-S checkpoint and counteracts cell cycle exit induced by DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Activation and inhibition of cyclin-dependent kinase-2 by phosphorylation; a molecular dynamics study reveals the functional importance of the glycine-rich loop - PMC [pmc.ncbi.nlm.nih.gov]

- 9. media.cellsignal.com [media.cellsignal.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. promega.com [promega.com]

AG-494 in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG-494, a tyrphostin derivative, is a potent inhibitor of tyrosine kinases, playing a significant role in cancer research. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, its effects on various cancer cell lines, and detailed protocols for relevant experimental procedures. This compound primarily targets the Epidermal Growth Factor Receptor (EGFR) and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathways. By inhibiting these key pathways, this compound induces cell cycle arrest and apoptosis in cancer cells, making it a valuable tool for preclinical cancer studies. This document summarizes key quantitative data, provides detailed experimental methodologies, and includes visualizations of the core signaling pathways and experimental workflows to support researchers in their investigation of this compound as a potential anti-cancer agent.

Mechanism of Action

This compound exerts its anti-cancer effects through the inhibition of several critical signaling pathways involved in cell proliferation, survival, and differentiation. Primarily, it functions as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) and the JAK/STAT signaling cascade.

Inhibition of EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers downstream signaling pathways crucial for cell growth and division, such as the RAS-RAF-MEK-ERK and the PI3K/Akt/mTOR pathways.[1] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell proliferation. This compound acts as an ATP-competitive inhibitor at the tyrosine kinase domain of EGFR, preventing its autophosphorylation and subsequent activation of downstream signaling cascades.[2] This blockade of EGFR signaling ultimately leads to a reduction in cancer cell proliferation.

Inhibition of the JAK/STAT Pathway

The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors that regulate cell proliferation, differentiation, and survival.[3] Constitutive activation of the JAK/STAT pathway, particularly of STAT3, is a common feature in many cancers and is associated with tumor progression and metastasis.[4] this compound has been shown to inhibit JAKs, which are responsible for the tyrosine phosphorylation and activation of STATs.[5] Specifically, this compound treatment leads to a significant decrease in the phosphorylation of STAT3, thereby inhibiting its transcriptional activity and the expression of its target genes involved in cell survival and proliferation, such as Bcl-2 and cyclin D1.[4][5]

Induction of Cell Cycle Arrest

By inhibiting the EGFR and JAK/STAT pathways, this compound effectively halts the progression of the cell cycle. The downstream targets of these pathways include key regulators of the cell cycle, such as cyclin D1 and cyclin-dependent kinases (CDKs) like CDK4. Inhibition of these molecules prevents the phosphorylation of the retinoblastoma protein (pRb), a crucial step for the G1 to S phase transition.[6][7] Consequently, treatment with this compound leads to an accumulation of cells in the G1 phase of the cell cycle, preventing them from entering the DNA synthesis (S) phase and thus inhibiting proliferation.[8]

Induction of Apoptosis

In addition to cell cycle arrest, this compound promotes programmed cell death, or apoptosis, in cancer cells. The inhibition of pro-survival signaling pathways like JAK/STAT and PI3K/Akt leads to a decrease in the expression of anti-apoptotic proteins, such as those from the Bcl-2 family (e.g., Bcl-2, Bcl-xL).[9][10][11] This shift in the balance between pro- and anti-apoptotic proteins results in the activation of the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.

Quantitative Data

The anti-proliferative activity of this compound has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in different cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SW1990 | Pancreatic Cancer | Varies (effective at 20 µM) | [4][5] |

| Capan-2 | Pancreatic Cancer | Less sensitive than SW1990 | [4] |

| HTB-26 | Breast Cancer | 10 - 50 | [12] |

| PC-3 | Pancreatic Cancer | 10 - 50 | [12] |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [12] |

| HCT116 | Colorectal Cancer | Not specified | [13] |

| HT-1080 | Fibrosarcoma | 15.59 ± 3.21 | [14] |

| A-549 | Lung Adenocarcinoma | 18.32 ± 2.73 | [14] |

| MCF-7 | Breast Adenocarcinoma | 17.28 ± 0.33 | [14] |

| MDA-MB-231 | Breast Adenocarcinoma | 19.27 ± 2.73 | [14] |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes influenced by this compound, the following diagrams have been generated using the DOT language.

Caption: EGFR Signaling Pathway Inhibition by this compound.

Caption: JAK/STAT Signaling Pathway Inhibition by this compound.

Caption: Experimental Workflow for Cell Cycle Analysis.

Caption: Experimental Workflow for Apoptosis Assay.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on cancer cells.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

After incubation with MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.

Western Blot Analysis

This protocol is used to detect the levels of specific proteins and their phosphorylation status in cancer cells treated with this compound.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

PBS

-

RIPA lysis buffer (with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-STAT3, anti-STAT3, anti-Bcl-2, anti-Cyclin D1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

TBST (Tris-buffered saline with 0.1% Tween 20)

-

ECL (Enhanced Chemiluminescence) detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the desired concentrations of this compound for the specified time.

-

After treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using the BCA protein assay.

-

Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the protein bands using ECL detection reagent and a chemiluminescence imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.[15]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest the cells by trypsinization and collect them by centrifugation at 1,500 rpm for 5 minutes.

-

Wash the cells twice with ice-cold PBS.

-

Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol and incubating at -20°C for at least 2 hours (or overnight).

-

After fixation, centrifuge the cells to remove the ethanol and wash once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.[16]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

PBS

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest both the floating and adherent cells. Centrifuge at 1,500 rpm for 5 minutes.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour of staining.

-

Use appropriate software to analyze the data and differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion

This compound is a valuable research tool for investigating the roles of the EGFR and JAK/STAT signaling pathways in cancer. Its ability to induce cell cycle arrest and apoptosis in a variety of cancer cell lines underscores its potential as a lead compound for the development of novel anti-cancer therapies. The detailed protocols and data presented in this guide are intended to facilitate further research into the mechanisms of action and therapeutic potential of this compound. As our understanding of the intricate signaling networks in cancer evolves, the targeted inhibition of key nodes, such as those affected by this compound, will continue to be a critical strategy in the fight against this disease.

References

- 1. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Effects of IL-6 and AG490 on regulation of Stat3 signaling pathway and invasion of human pancreatic cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of STAT3 activity with AG490 decreases the invasion of human pancreatic cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of STAT3 activity with AG490 decreases the invasion of human pancreatic cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclin D1 degradation is sufficient to induce G1 cell cycle arrest despite constitutive expression of cyclin E2 in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intestinal cell cycle regulations. Interactions of cyclin D1, Cdk4, and p21Cip1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Downregulation of the cyclin D1/Cdk4 complex occurs during resveratrol-induced cell cycle arrest in colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of Bcl-2 family members on apoptosis: what we have learned from knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

AG-494 in Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-494, a member of the tyrphostin family of protein tyrosine kinase inhibitors, has emerged as a significant pharmacological tool in neuroscience research. Initially recognized for its inhibitory effects on the Janus kinase (JAK) family, particularly JAK2, its application has expanded to investigate the role of the JAK-STAT signaling pathway in a variety of neurological processes and disorders. This technical guide provides an in-depth overview of this compound's mechanism of action, its application in key neuroscience research areas, and detailed experimental protocols for its use.

Mechanism of Action

This compound primarily exerts its effects by inhibiting the phosphorylation and subsequent activation of Janus kinases (JAKs), with a notable potency against JAK2. This inhibition disrupts the canonical JAK-STAT signaling cascade, a critical pathway for cytokine and growth factor signaling in the central nervous system (CNS). Dysregulation of this pathway is implicated in neuroinflammation, neuronal survival, and synaptic plasticity.

The binding of cytokines or growth factors to their receptors on the cell surface triggers the transactivation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Upon recruitment, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they modulate gene transcription. This compound intervenes at the level of JAK phosphorylation, thereby blocking these downstream events.

Quantitative Data

The following tables summarize key quantitative data regarding the efficacy and effects of this compound in various experimental settings.

Table 1: Inhibitory Concentrations (IC50) of this compound

| Target | Assay System | IC50 | Reference |

| JAK2 | Cell-free kinase assay | ~10 µM | [1] |

| EGFR | Cell-free autophosphorylation assay | 1.2 µM | [2] |

| EGF-dependent cell growth | - | 6 µM | [2] |

Table 2: Effects of this compound on Neuroinflammation in a Rat Model of Traumatic Brain Injury (TBI)

| Time Point Post-TBI | Treatment Group | IL-6 mRNA Expression (Fold Change vs. Control) | TNF-α mRNA Expression (Fold Change vs. Control) |

| 4 hours | TBI | 2.31 ± 0.35 | 7.46 ± 1.18 |

| TBI + AG-490 | 1.14 ± 0.22 | 5.57 ± 0.88 | |

| 1 day | TBI | 2.73 ± 0.35 | 9.42 ± 1.54 |

| TBI + AG-490 | 1.54 ± 0.23 | 7.78 ± 1.02 | |

| 3 days | TBI | 3.32 ± 0.29 | 13.76 ± 1.89 |

| TBI + AG-490 | 1.94 ± 0.32 | 11.51 ± 1.29 | |

| 7 days | TBI | 2.14 ± 0.24 | 6.28 ± 1.00 |

| TBI + AG-490 | 1.26 ± 0.21 | 5.05 ± 0.88 | |

| Data adapted from a study on the impact of AG-490 on cytokine expression after brain injury in rats.[3] |

Table 3: Neuroprotective Effects of AG-490 in a Rat Model of Traumatic Brain Injury (TBI)

| Time Point Post-TBI | Parameter | TBI + Saline Group | TBI + AG-490 Group |

| 24 hours | Brain Water Content | Elevated (peak) | Significantly Reduced |

| 24 hours | CD40 Expression | Elevated (peak) | Significantly Reduced |

| 6 - 72 hours | Neurological Severity Score (NSS) | Elevated | Significantly Reduced |

| Data summarized from a study on the neuroprotective effect of AG-490 in experimental TBI in rats.[2][4] |

Signaling Pathway Visualization

Experimental Protocols

In Vivo Neuroprotection Model: Traumatic Brain Injury in Rats

This protocol is based on methodologies used to assess the neuroprotective effects of AG-490 (a close analog of this compound) following traumatic brain injury (TBI).[2][4]

1. Animal Model:

-

Adult male Sprague-Dawley rats (250-300g) are used.

-

TBI is induced using a fluid percussion device. Anesthetized rats are subjected to a craniotomy, and a fluid pulse is delivered to the intact dura to induce a controlled cortical injury.

-

A sham-operated group undergoes the same surgical procedure without the fluid percussion injury.

2. AG-490 Administration:

-

The treatment group receives an intraperitoneal (i.p.) injection of AG-490. While the specific dose for this compound may require optimization, a study using AG-490 in a subarachnoid hemorrhage model used a dose that can serve as a starting point.[5]

-

The control (TBI + vehicle) group receives an i.p. injection of the vehicle solution (e.g., saline or DMSO).

-

Injections are administered at specific time points post-TBI, for example, at 1 hour and 12 hours after injury.

3. Outcome Measures:

-

Neurological Severity Score (NSS): A battery of motor, sensory, and reflex tests is performed at various time points (e.g., 6, 12, 24, and 72 hours) post-TBI to assess neurological deficits.

-

Brain Water Content: At the end of the experiment, animals are euthanized, and the brain is removed. The wet weight of the injured hemisphere is recorded, followed by the dry weight after desiccation. The percentage of water content is calculated.

-

Immunohistochemistry for Inflammatory Markers: Brain sections are stained for markers of inflammation, such as CD40, to assess the effect of AG-490 on the inflammatory response.[2]

-

Cytokine Level Analysis: Brain tissue from the injured hemisphere is homogenized, and levels of pro-inflammatory cytokines such as TNF-α and IL-6 mRNA are quantified using real-time PCR.[3]

In Vitro Neuroprotection Assay: MTT Assay

This protocol outlines a general procedure for assessing the neuroprotective effects of this compound against oxidative stress-induced cell death in a neuronal cell line, such as PC12 or SH-SY5Y, using the MTT assay.

1. Cell Culture and Plating:

-

Culture neuronal cells in appropriate media and conditions.

-

Seed cells into 96-well plates at a predetermined density and allow them to adhere and differentiate if necessary.

2. Treatment:

-

Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for a specified duration (e.g., 1-2 hours).

-

Include a vehicle control group (cells treated with the solvent for this compound, typically DMSO).

3. Induction of Cell Death:

-

After pre-treatment, expose the cells to a neurotoxic insult. For oxidative stress, hydrogen peroxide (H₂O₂) is commonly used. The concentration of H₂O₂ should be optimized to induce approximately 50% cell death (e.g., 100-200 µM for 24 hours).[6][7]

-

Include a control group that is not exposed to H₂O₂.

4. MTT Assay:

-

After the incubation period with the neurotoxin, remove the medium.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

-

Cell viability is expressed as a percentage of the control (untreated) cells.

-

Compare the viability of cells treated with H₂O₂ alone to those pre-treated with this compound to determine the neuroprotective effect.

Synaptic Plasticity Model: Long-Term Depression (LTD) in Hippocampal Slices

This protocol describes a general method for inducing and recording NMDAR-dependent LTD in acute hippocampal slices and how this compound can be used to investigate the involvement of the JAK-STAT pathway.

1. Hippocampal Slice Preparation:

-

Anesthetize a rodent (e.g., a young adult rat) and rapidly dissect the brain in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Prepare acute transverse hippocampal slices (300-400 µm thick) using a vibratome.

-

Allow the slices to recover in an incubation chamber with oxygenated aCSF at room temperature for at least 1 hour.

2. Electrophysiological Recording:

-

Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline recording of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

3. This compound Application:

-

To test the role of the JAK-STAT pathway, perfuse the slice with aCSF containing this compound (a concentration of 10 µM has been used to block LTD) for a period before and during the LTD induction protocol.[1]

-

A control group of slices should be perfused with vehicle-containing aCSF.

4. LTD Induction:

-

Induce LTD using a low-frequency stimulation (LFS) protocol. A common protocol is to deliver 900 pulses at 1 Hz.

-

After the LFS protocol, continue recording fEPSPs for at least 60 minutes to observe the depression of synaptic transmission.

5. Data Analysis:

-

The slope of the fEPSP is measured and normalized to the baseline recording.

-

The magnitude of LTD is quantified as the percentage reduction in the fEPSP slope in the last 10 minutes of the post-LFS recording period compared to the baseline.

-

Compare the magnitude of LTD in control slices to that in this compound-treated slices to determine the effect of JAK-STAT inhibition on this form of synaptic plasticity.

Conclusion

This compound is a valuable tool for dissecting the role of the JAK-STAT signaling pathway in the central nervous system. Its demonstrated efficacy in models of neuroinflammation, neurodegenerative diseases, and synaptic plasticity highlights its potential for elucidating fundamental neurological mechanisms and for the preclinical evaluation of novel therapeutic strategies. The experimental protocols provided in this guide offer a framework for researchers to incorporate this compound into their investigations, contributing to a deeper understanding of the complex signaling networks that govern brain function in health and disease.

References

- 1. JAK2-STAT3 signaling: A novel function and a novel mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective effect of AG490 in experimental traumatic brain injury of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Impact of AG490 on blood-brain barrier permeability and expression of interleukin-6 and tumor necrosis factor-αafter brain injury in rats | Chinese Journal of Cerebrovascular Diseases;(12): 134-139, 2015. | WPRIM [pesquisa.bvsalud.org]

- 4. mednexus.org [mednexus.org]

- 5. AG490 ameliorates early brain injury via inhibition of JAK2/STAT3-mediated regulation of HMGB1 in subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. spandidos-publications.com [spandidos-publications.com]

AG-494: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AG-494 (Tyrphostin this compound), a potent inhibitor of protein tyrosine kinases. This document details its molecular characteristics, mechanism of action, and provides structured data and experimental protocols to support further research and development.

Core Molecular and Chemical Properties

This compound is a synthetic compound belonging to the tyrphostin family of protein kinase inhibitors. Its chemical and physical properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₆H₁₂N₂O₃[1] |

| Molecular Weight | 280.3 g/mol [1] |

| IUPAC Name | (2E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-phenylprop-2-enamide[1] |

| CAS Number | 133550-35-3[1] |

| Synonyms | Tyrphostin this compound, Tyrphostin B48 |

| SMILES | O=C(NC1=CC=CC=C1)/C(C#N)=C/C2=CC=C(O)C(O)=C2 |

| Appearance | Crystalline solid[1] |

Mechanism of Action and Biological Activity

This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] It also demonstrates inhibitory activity against other kinases, including ErbB2 and Platelet-Derived Growth Factor Receptor (PDGF-R).[1] The primary mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of these receptors, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.

Furthermore, this compound has been shown to block the activation of Cyclin-Dependent Kinase 2 (Cdk2), a key regulator of the cell cycle.[2] This dual activity on both cell surface receptor signaling and cell cycle machinery contributes to its anti-proliferative effects.

Data Presentation: Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against various kinases.

| Target Kinase | IC₅₀ (μM) |

| EGFR | 0.7 - 1.1[1] |

| ErbB2 (HER2) | 39[1] |

| PDGF-R | 6[1] |

Signaling Pathways

This compound primarily impacts the EGFR and JAK/STAT signaling pathways, which are critical in regulating cell proliferation, differentiation, and survival.

EGFR Signaling Pathway

The binding of ligands such as Epidermal Growth Factor (EGF) to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues. This creates docking sites for adaptor proteins, leading to the activation of downstream cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. This compound inhibits the initial autophosphorylation step, thereby blocking the entire downstream signaling cascade.

JAK/STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is another critical signaling cascade that can be influenced by upstream receptors like EGFR. Although not a direct inhibitor of all JAKs, the tyrphostin family, to which this compound belongs, is known to affect this pathway. Cytokine or growth factor binding to their receptors activates associated JAKs, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors.

References

An In-Depth Technical Guide to the AG-494 Tyrphostin Family of Tyrosine Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction: The tyrphostins represent a significant class of synthetic compounds designed to inhibit the activity of protein tyrosine kinases (PTKs). Among these, AG-494 has emerged as a potent inhibitor, primarily targeting the Epidermal Growth Factor Receptor (EGFR) kinase. Dysregulation of EGFR signaling is a hallmark of numerous cancers, making it a critical target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visualizations of the signaling pathways it modulates.

Core Mechanism of Action

This compound, a member of the tyrphostin family, functions as an ATP-competitive inhibitor of tyrosine kinases. Its primary target is the EGFR, where it blocks autophosphorylation, a critical step in the activation of downstream signaling cascades. By preventing the phosphorylation of tyrosine residues on EGFR, this compound effectively abrogates signals that lead to cell proliferation, survival, and differentiation. While highly selective for EGFR, this compound has also been shown to inhibit other kinases, albeit at higher concentrations, including Janus Kinase 2 (JAK2), offering a broader spectrum of potential therapeutic applications.

Quantitative Data Presentation

The inhibitory activity of this compound has been quantified across various kinase assays and cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency.

| Target Kinase | Assay Type | IC50 (μM) |

| EGFR | Cell-free autophosphorylation | 1.2[1] |

| EGF-dependent cell growth | Cellular | 6[1] |

| Cell Line | Cancer Type | Assay | IC50 (μM) |

| A549 | Lung Carcinoma | MTT | 12 ± 3 to 16 ± 3[2] |

| Du-145 | Prostate Carcinoma | MTT | 13 ± 2 to 19 ± 3[2] |

| MCF-7 | Breast Adenocarcinoma | MTT | 56 ± 6 to 85 ± 8[2] |

| PANC-1 | Pancreatic Carcinoma | MTT | 85 ± 16 to 91 ± 13[2] |

Signaling Pathways Modulated by this compound

This compound primarily exerts its effects by inhibiting the EGFR signaling cascade. This action leads to the downstream suppression of two major pathways: the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway. Both are crucial for cell proliferation and survival. Additionally, this compound has been shown to inhibit the JAK/STAT pathway, particularly by preventing the phosphorylation of STAT3, a key transcription factor involved in cell growth and invasion.

Caption: this compound inhibits EGFR and JAK2 signaling pathways.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the effects of this compound are provided below.

Kinase Inhibition Assay (EGFR Autophosphorylation)

This protocol outlines the procedure to determine the IC50 of this compound on EGFR autophosphorylation in a cell-free system.

Caption: Workflow for a kinase inhibition assay.

Methodology:

-

Reaction Setup: In a microplate, combine recombinant human EGFR protein with a kinase reaction buffer containing MgCl2, MnCl2, and DTT.

-

Inhibitor Addition: Add serial dilutions of this compound (typically from 0.01 µM to 100 µM) to the wells. Include a DMSO vehicle control.

-

Initiation of Reaction: Add ATP to initiate the phosphorylation reaction.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding EDTA.

-

Detection: Detect the level of EGFR autophosphorylation using a method such as ELISA with a specific anti-phospho-EGFR antibody or by running the samples on an SDS-PAGE gel followed by Western blotting.

-

Data Analysis: Quantify the signal for each this compound concentration and plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol details the use of the MTT assay to measure the effect of this compound on the viability and proliferation of cancer cells.

Caption: Workflow for an MTT cell viability assay.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blot Analysis for EGFR and STAT3 Phosphorylation

This protocol describes the detection of phosphorylated EGFR and STAT3 in cell lysates treated with this compound.

References

The Tyrphostin AG-494: A Potent Inhibitor of EGF-Dependent Cell Proliferation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Epidermal Growth Factor (EGF) is a potent mitogen that stimulates the proliferation of a wide variety of cells by binding to and activating the Epidermal Growth Factor Receptor (EGFR). The activation of EGFR initiates a cascade of intracellular signaling events, primarily through the RAS-RAF-MEK-ERK MAPK and PI3K-AKT-mTOR pathways, leading to cell growth, proliferation, and differentiation.[1][2] Dysregulation of the EGF/EGFR signaling axis is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1] AG-494, a member of the tyrphostin family of protein tyrosine kinase inhibitors, has emerged as a significant tool for studying and potentially targeting this pathway. This technical guide provides a comprehensive overview of the effect of this compound on EGF-dependent cell proliferation, including quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

This compound: Mechanism of Action

This compound is a potent and selective inhibitor of EGFR tyrosine kinase.[3][4] It exerts its inhibitory effects by competing with ATP for the binding site on the kinase domain of the receptor. This prevents the autophosphorylation of EGFR upon ligand binding, a critical step in the activation of downstream signaling pathways.[4] Furthermore, this compound has been shown to inhibit the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which can also be activated downstream of EGFR and plays a crucial role in cell proliferation and survival.[5]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified in various in vitro studies. The following tables summarize key quantitative data on the efficacy of this compound in inhibiting EGFR and EGF-dependent cell proliferation.

| Parameter | Cell Line | IC50 Value | Reference |

| EGFR Tyrosine Kinase Inhibition | - | 0.7 µM | [3][4] |

| EGFR Autophosphorylation | - | 1.1 µM / 1.2 µM | [3][4] |

| EGF-Dependent Cell Growth | - | 6 µM | [4] |

| Autocrine Cell Growth Inhibition | A549 | 6.16 µM | [6] |

| Autocrine Cell Growth Inhibition | DU145 | 10.7 µM | [6] |

Table 1: IC50 Values of this compound in Various Assays. This table provides a summary of the half-maximal inhibitory concentration (IC50) values of this compound against EGFR kinase activity, autophosphorylation, and cell growth in different contexts.

| Cell Line | This compound Concentration | Effect | Reference |

| A549 and DU145 | > 15 µM | Complete inhibition of autocrine cell growth | [6] |

Table 2: Effective Concentrations of this compound for Complete Growth Inhibition. This table highlights the concentration of this compound required for the complete suppression of autocrine cell growth in specific cancer cell lines.

Signaling Pathways and Inhibition by this compound

The binding of EGF to its receptor triggers a complex network of intracellular signals. This compound intervenes at critical junctures in this cascade.

Figure 1: EGF Signaling Pathway and this compound Inhibition. This diagram illustrates the major signaling cascades initiated by EGF binding to its receptor, leading to cell proliferation. It also depicts the inhibitory action of this compound on EGFR autophosphorylation and the JAK2 kinase.

Experimental Protocols

Protocol 1: Assessment of EGF-Dependent Cell Proliferation using MTT Assay

This protocol outlines the steps to determine the inhibitory effect of this compound on EGF-induced cell proliferation using a colorimetric MTT assay.

Figure 2: Workflow for MTT-based cell proliferation assay. This diagram outlines the key steps for assessing the effect of this compound on EGF-dependent cell proliferation.

Materials:

-

Cell line of interest (e.g., A431, A549)

-

Complete growth medium and serum-free medium

-

96-well tissue culture plates

-

Recombinant Human EGF

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in complete growth medium and allow them to adhere overnight.

-

Serum Starvation: Replace the complete medium with serum-free medium and incubate for 24 hours to synchronize the cells in the G0/G1 phase of the cell cycle.

-

This compound Pre-treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the starvation medium and add the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 1-2 hours.

-

EGF Stimulation: Add EGF to the wells to a final concentration known to induce proliferation in the chosen cell line (e.g., 10-50 ng/mL). A set of wells should remain unstimulated (with and without this compound) to measure baseline proliferation.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the EGF-stimulated control and determine the IC50 value of this compound.

Protocol 2: Western Blot Analysis of EGF-Induced STAT3 Phosphorylation

This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of STAT3, a key downstream target in the EGF signaling pathway.

Figure 3: Western Blotting Workflow. This diagram illustrates the procedure for analyzing the inhibition of EGF-induced STAT3 phosphorylation by this compound.

Materials:

-

Cell line of interest

-

6-well tissue culture plates

-

Recombinant Human EGF

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve them for 24 hours. Pre-treat with desired concentrations of this compound for 1-2 hours, followed by stimulation with EGF (e.g., 50 ng/mL) for 15-30 minutes.[5]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with antibodies against total STAT3 and a loading control.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-STAT3 signal to the total STAT3 and loading control signals.

Conclusion

This compound is a valuable research tool for dissecting the intricacies of EGF-dependent cell proliferation. Its ability to inhibit both EGFR and JAK/STAT signaling pathways provides a dual mechanism for interrupting the mitogenic signals initiated by EGF. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the effects of this compound and to explore its potential as a therapeutic agent in diseases characterized by aberrant EGFR signaling.

References

AG-494 Target Selectivity Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract